molecular formula C13H11B B1330706 1-Benzyl-3-bromobenzene CAS No. 27798-39-6

1-Benzyl-3-bromobenzene

Cat. No. B1330706
CAS RN: 27798-39-6
M. Wt: 247.13 g/mol
InChI Key: KMBNQIVUWJLMIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzene derivatives is a topic of interest in several papers. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene derivatives demonstrates a multi-step synthetic procedure that could be analogous to the synthesis of 1-benzyl-3-bromobenzene . Additionally, the synthesis of 1,3-diheteroarylbenzenes through palladium-catalyzed direct arylation indicates the potential for palladium-catalyzed methods in the synthesis of substituted benzene compounds, which could be applicable to 1-benzyl-3-bromobenzene .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be significantly influenced by substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations in various crystalline environments, which suggests that the molecular structure of 1-benzyl-3-bromobenzene could also exhibit conformational diversity depending on its environment .

Chemical Reactions Analysis

Bromobenzene derivatives are versatile in chemical reactions. The palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine to generate complex polycyclic structures indicates that 1-benzyl-3-bromobenzene could also participate in similar palladium-catalyzed reactions . Moreover, the CuI-catalyzed domino process to form benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters shows the potential for intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives can be deduced from spectroscopic studies. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which could be relevant to understanding the properties of 1-benzyl-3-bromobenzene . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene and its characterization by IR and NMR spectrometry can offer a comparison for the characterization of 1-benzyl-3-bromobenzene .

Scientific Research Applications

Photocatalytic Reductive Dehalogenation

1-Benzyl-3-bromobenzene is relevant in the field of photocatalytic reductive dehalogenation. In a study by Martínez-Haya, Miranda, and Marín (2017), it was shown that organic bromides can be dehalogenated using riboflavin as a photocatalyst under visible light. This process involves the use of amines as electron donors and i-PrOH as an H-donor, highlighting a method for converting bromides into their dehalogenated counterparts in organic chemistry (Martínez-Haya, Miranda, & Marín, 2017).

Stille Cross-Coupling Reactions

Crawforth, Fairlamb, and Taylor (2004) explored the efficient and selective Stille cross-coupling of benzylic bromides, including 1-Benzyl-3-bromobenzene, using bromobis(triphenylphosphine)(N-succinimide)palladium(II). This research demonstrated the synthesis capabilities in organic chemistry without the need for additional solvents or ligands, providing an efficient method for synthesizing complex organic molecules (Crawforth, Fairlamb, & Taylor, 2004).

Understanding Hepatotoxicity

The study of the hepatotoxicity of brominated benzenes, including compounds similar to 1-Benzyl-3-bromobenzene, was conducted by Szymańska (1997). This research provided insights into the liver impairment caused by various bromobenzenes in acute intoxication of mice, contributing to the understanding of the toxicological effects of these compounds (Szymańska, 1997).

Microwave Spectrum and Structure Analysis

Rosenthal and Dailey (1965) conducted an experimental investigation of the microwave spectrum of bromobenzene, which is structurally related to 1-Benzyl-3-bromobenzene. Their study provided detailed information on rotational and quadrupole coupling constants, contributing to the understanding of the molecular structure of bromobenzenes (Rosenthal & Dailey, 1965).

Surface Chemistry Studies

Lee et al. (2007) researched the surface chemistry of benzene and bromobenzene over Pt(111) using temperature-programmed XPS/MS and NEXAFS. This study is relevant for understanding the adsorption and reaction behavior of bromobenzenes on metal surfaces, which is crucial in catalysis and surface science (Lee et al., 2007).

Sterically Protecting Group Utilization

Yoshifuji, Kamijo, and Toyota (1993) utilized a sterically hindered bromobenzene, similar in structure to 1-Benzyl-3-bromobenzene, to stabilize low-coordinate phosphorus compounds. This research demonstrates the application of bromobenzenes in the stabilization of reactive phosphorus species, highlighting their utility in synthetic chemistry (Yoshifuji, Kamijo, & Toyota, 1993).

Safety And Hazards

1-Benzyl-3-bromobenzene is classified as a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions for 1-Benzyl-3-bromobenzene could involve its use in further chemical reactions. For instance, it could be used to introduce a phenyl group into other compounds . Additionally, it could be used in the synthesis of other benzene derivatives .

properties

IUPAC Name

1-benzyl-3-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBNQIVUWJLMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344515
Record name 1-Benzyl-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromobenzene

CAS RN

27798-39-6
Record name 1-Benzyl-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 422 mg (11.12 mmol, 1.31 eq.) lithium aluminum hydride in 30 ml dry ether a solution of 1.38 g (10.35 mmol, 1.22 eq.) aluminum chloride in 18 ml dry ether was added cautiously under stirring. After the complete addition the resulting mixture was stirred for 30 min at r.t. before a solution of 2.24 g (8.52 mmol) (3-Bromo-phenyl)-phenyl-methanol (prepared above) in 19 ml dry ether was added dropwise. Then the mixture was refluxed for 12 h and after that cooled to 0° C. in an ice-bath. After adding cautiously 10 ml of a mixture of ether/methanol (1:1) 28 ml 1 N HCl-solution was added and the mixture was extracted with ether. The comb. org. fractions were washed with brine, dried over Na2SO4 and evaporated. Column chromatography (PE/CH2Cl2 (9+1)) yielded 1.50 g (6.06 mmol, 71.17%) 1-Benzyl-3-bromo-benzene (87) as a colorless liquid.
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422 mg
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1.38 g
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28 mL
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, into a cold (10° C.) solution of trifluoroacetic acid (240 mL) was added a solution of 3-bromobenzophenone (11 g, 42.1 mmol) in CH2Cl2 (120 mL) over 10 minutes, followed by slow addition of NaBH4-pellets (19 g) over 1 hour. The reaction mixture was stirred at room temperature for 18 h, poured into ice, basified with NaOH (50%) to pH 8 and extracted with ether. The organic extracts were combined, dried over MgSO4, treated with charcoal and filtered. The filtrate was concentrated in vacuo to give 1-benzyl-3-bromobenzene as an oil (9.65 g, 92% yield) MS m/e (M+H)+ 248; 1H NMR (400 MHZ, DMSOd6) δ 3.89 (s, 2H,), 7.19-7.39 (m, 9H).
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240 mL
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11 g
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120 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

(3-Bromo-phenyl)-phenyl-methanol (from previous step) was dissolved in diethyl ether (10 mL) and the solution was added dropwise to a suspension of lithium aluminum hydride (0.607 g, 16 mmol) and aluminum chloride (2.11 g, 16 mmol) stirring in THF (15 mL). The reaction was heated to 40° C. for 1 hour then cooled to 0° C., quenched with H2O, and submitted to standard aqueous workup. The crude product was purified via silica gel chromatography (0-5% EtOAc in hexanes) to afford the title compound.
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SQ Tang, M Schmitt, F Bihel - Synthesis, 2020 - thieme-connect.com
Recently developed for the Fukuyama reaction, post-oxidative addition precatalysts (POxAPs) are also very efficient in catalyzing Negishi cross-coupling reactions between …
Number of citations: 5 www.thieme-connect.com
Y Yang, T Borel, F De Azambuja… - Journal of medicinal …, 2020 - ACS Publications
In the kynurenine pathway for tryptophan degradation, an unstable metabolic intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), can nonenzymatically cyclize to form …
Number of citations: 5 pubs.acs.org
TD Baguley, HC Xu, M Chatterjee… - Journal of medicinal …, 2013 - ACS Publications
High levels of striatal-enriched protein tyrosine phosphatase (STEP) activity are observed in a number of neuropsychiatric disorders such as Alzheimer’s disease. Overexpression of …
Number of citations: 33 pubs.acs.org

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